molecular formula C9H9NO2 B3306664 4-methoxy-1H-indol-5-ol CAS No. 929045-64-7

4-methoxy-1H-indol-5-ol

Cat. No.: B3306664
CAS No.: 929045-64-7
M. Wt: 163.17 g/mol
InChI Key: WUCBSYXOZGZJNF-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-5-ol is an indole derivative with a hydroxyl group at position 5 and a methoxy group at position 4 of the indole ring (CAS RN: Discontinued per ; Ref: 10-F758758). Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol. The compound’s structure (Fig. 1) features a bicyclic aromatic system, with the methoxy group influencing electronic properties and the hydroxyl group enabling hydrogen bonding.

Properties

IUPAC Name

4-methoxy-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-6-4-5-10-7(6)2-3-8(9)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCBSYXOZGZJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-indol-5-ol can be achieved through various methods. One common approach involves the Larock heteroannulation reaction, where 4-methoxy-2-iodoaniline is reacted with disilylated alkyne to form the desired indole derivative . This method typically requires the use of palladium catalysts and specific reaction conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize efficiency and minimize costs. The exact methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

4-Methoxy-1H-indol-5-ol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its binding affinity and reactivity with various biological molecules. These interactions can modulate different biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Isomers and Positional Analogs

5-Methoxy-1H-indol-4-ol (CAS RN: 49635-16-7)
  • Structure : Methoxy at position 5, hydroxyl at position 4.
  • Molecular Weight : 163.17 g/mol (identical to 4-methoxy-1H-indol-5-ol).
  • Key Differences : The swapped positions of methoxy and hydroxyl groups alter electronic distribution. For example, the hydroxyl group at position 4 may enhance hydrogen bonding in polar solvents compared to position 5.
  • Applications : Offered by American Elements for research in unspecified standard grades, suggesting utility in organic synthesis .
5-Methyl-1H-indol-4-ol (CAS RN: 19499-83-3)
  • Structure : Methyl at position 5, hydroxyl at position 4.
  • Molecular Weight : 147.17 g/mol.
  • Key Differences : The methyl group (electron-donating) vs. methoxy (stronger electron-donating + steric bulk) affects solubility and reactivity. Methylated derivatives are typically less polar than methoxylated analogs .
4-Fluoro-1-methyl-1H-indol-5-ol (CAS RN: 879093-15-9)
  • Structure : Fluorine at position 4, methyl at position 1, hydroxyl at position 5.
  • Molecular Weight : 165.16 g/mol.
  • The methyl group at position 1 may hinder rotational freedom, impacting binding to biological targets .

Functionalized Indoles with Complex Substituents

2-(4-Hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-3-methyl-1H-indol-5-ol (CAS RN: 104599-10-2)
  • Structure : Hydroxyl at position 5, with additional hydroxyphenyl and benzyl groups.
  • Molecular Weight: Not explicitly provided, but estimated >300 g/mol.
  • The benzyl group adds steric bulk, possibly reducing membrane permeability compared to simpler analogs .
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (CAS RN: 1174289-22-5)
  • Structure : Includes an azepine ring and extended alkyl-ether chain.
  • Molecular Weight : ~486.60 g/mol.
  • However, the large size may limit bioavailability .
Stability and Reactivity
  • Hydroxyl vs. Methoxy : Hydroxyl groups increase polarity and susceptibility to oxidation, while methoxy groups enhance stability under acidic conditions.
  • Positional Effects : Hydroxyl at position 5 (vs. 4) may participate in intramolecular hydrogen bonding with the indole nitrogen, altering tautomeric equilibria .

Data Tables

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Discontinued C₉H₉NO₂ 163.17 4-OCH₃, 5-OH
5-Methoxy-1H-indol-4-ol 49635-16-7 C₉H₉NO₂ 163.17 5-OCH₃, 4-OH
5-Methyl-1H-indol-4-ol 19499-83-3 C₉H₉NO 147.17 5-CH₃, 4-OH
4-Fluoro-1-methyl-1H-indol-5-ol 879093-15-9 C₉H₈FNO 165.16 4-F, 1-CH₃, 5-OH

Biological Activity

4-Methoxy-1H-indol-5-ol is an indole derivative recognized for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Indole compounds are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development.

This compound can be synthesized through several methods, including the Larock heteroannulation reaction. This process typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the desired indole derivative. The compound's structure includes a methoxy group and a hydroxyl group, which contribute to its reactivity and biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in various cell lines, demonstrating effectiveness against several viruses. This activity is attributed to its ability to interfere with viral entry and replication processes.

Anticancer Properties

The compound has been evaluated for its anticancer effects, showing promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It has been found to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.

The biological activity of this compound is largely influenced by its structural features. The hydroxyl and methoxy groups enhance its binding affinity to biological targets, allowing it to modulate various signaling pathways effectively. The compound's interaction with specific receptors or enzymes can lead to significant biological responses, including antioxidant effects and modulation of neurotransmitter levels.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

Compound NameBiological ActivityKey Differences
Indole-3-acetic acid Plant hormone involved in growthPrimarily involved in plant physiology
5-Methoxyindole-3-acetic acid Similar structural features but different activitiesMore focused on plant growth regulation
Indole-3-carbinol Known for anticancer propertiesFound in cruciferous vegetables; acts via different pathways

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection : A study demonstrated that derivatives of indole compounds provided neuroprotective effects against oxidative stress in neuronal cell lines. The presence of hydroxyl and methoxy groups was crucial for enhancing neuroprotection through antioxidant mechanisms .
  • Antimicrobial Efficacy : In a comparative study, this compound showed superior antimicrobial activity against resistant strains such as MRSA compared to standard antibiotics . This suggests its potential role as a lead compound for developing new antimicrobial agents.
  • Cancer Research : Research focusing on its anticancer properties revealed that this compound could inhibit tumor growth in vivo models by inducing apoptosis and inhibiting angiogenesis .

Q & A

Q. What are the standard synthetic routes for 4-methoxy-1H-indol-5-ol, and how can purity be optimized?

Synthesis typically involves modifying indole precursors. For example, 4-methoxy-1H-indole derivatives are synthesized via:

  • Friedel-Crafts alkylation : Using NaH/DMF to introduce substituents at the indole nitrogen (e.g., benzyl groups) .
  • Reduction steps : NaBH₄ reduction of aldehydes to alcohols, critical for generating hydroxyl groups .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
    Key validation : 1^1H/13^13C NMR and HR-ESI-MS confirm structure and purity. Monitor reaction progress via TLC to minimize byproducts .

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

  • NMR analysis : 1^1H NMR identifies methoxy (δ 3.8–4.0 ppm) and hydroxyl protons (δ 8.5–9.5 ppm, broad). 13^13C NMR distinguishes aromatic carbons (δ 110–150 ppm) .
  • HR-ESI-MS : Exact mass (±0.001 Da) confirms molecular formula (e.g., C₁₀H₁₁NO₂) .
  • X-ray crystallography : Resolves tautomerism (e.g., hydroxyl vs. keto forms) and confirms stereochemistry .

Q. What factors influence the stability of this compound in experimental settings?

  • Temperature : Degrades above 55°C; store at –20°C under inert gas .
  • pH : Stable at neutral pH; acidic/basic conditions promote oxidation or dimerization .
  • Light exposure : Protect from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in electrophilic substitution reactions?

  • Kinetic isotope effects : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., proton transfer in nitration) .
  • Computational modeling : Density Functional Theory (DFT) predicts regioselectivity (C-3 vs. C-5 substitution) based on electron density maps .
  • Isotopic labeling : 18^{18}O tracing tracks hydroxyl group behavior in redox reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for variables (cell lines, assay protocols) .
  • Dose-response curves : Validate activity thresholds; low solubility may mask efficacy (use DMSO ≤0.1%) .
  • Structural analogs : Test 5-methoxy-1H-indol-6-ol to isolate positional effects of substituents .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural refinement?

  • SHELXL refinement : Apply TWIN/BASF commands to model twinned data (R₁ < 0.05 for high-resolution datasets) .
  • Non-covalent interactions : Hydrogen bonding (O–H···N) and π-stacking influence packing; use PLATON to validate .

Q. What methodologies identify biological targets of this compound in signaling pathways?

  • Surface Plasmon Resonance (SPR) : Screen against receptor libraries (e.g., serotonin receptors) .
  • CRISPR-Cas9 knockout : Identify gene clusters affected by treatment (e.g., NF-κB or MAPK pathways) .
  • Metabolomics : LC-MS profiles trace downstream effects (e.g., tryptophan metabolism) .

Q. How can degradation products be characterized to assess compound reliability in long-term studies?

  • LC-HRMS : Detect oxidized quinones (m/z +16) or dimers (m/z ×2) .
  • Stability-indicating assays : Forced degradation (heat/light) followed by HPLC-DAD quantifies impurities .

Q. What experimental designs optimize multi-step synthesis of complex indole derivatives?

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to maximize yield .
  • Flow chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., overalkylation) .

Q. How do environmental factors (e.g., solvent polarity) affect the compound’s interaction with biomolecules?

  • Molecular Dynamics (MD) simulations : Predict binding modes in aqueous vs. lipid environments .
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-1H-indol-5-ol
Reactant of Route 2
4-methoxy-1H-indol-5-ol

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